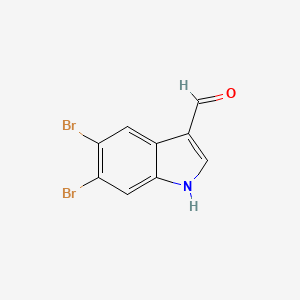

5,6-二溴-1H-吲哚-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

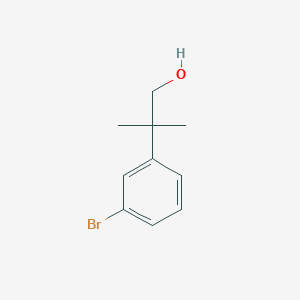

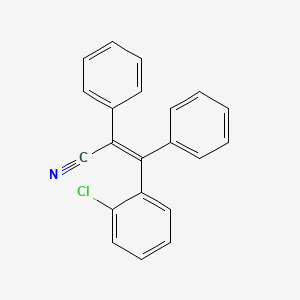

5,6-Dibromo-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H5Br2NO . It has an average mass of 302.950 Da and a monoisotopic mass of 300.873779 Da .

Synthesis Analysis

1H-Indole-3-carboxaldehyde and its derivatives, such as 5,6-Dibromo-1H-indole-3-carbaldehyde, are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups easily undergo C–C and C–N coupling reactions and reductions .Molecular Structure Analysis

The molecular structure of 5,6-Dibromo-1H-indole-3-carbaldehyde consists of 9 carbon atoms, 5 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 1 oxygen atom . The InChI code for this compound is 1S/C9H5Br2NO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H .Chemical Reactions Analysis

1H-Indole-3-carboxaldehyde and its derivatives, including 5,6-Dibromo-1H-indole-3-carbaldehyde, are known to undergo various chemical reactions. These compounds are often used as precursors in the synthesis of diverse heterocyclic derivatives, as their carbonyl groups can easily undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis

5,6-Dibromo-1H-indole-3-carbaldehyde has a density of 2.1±0.1 g/cm³ . It has a boiling point of 450.7±40.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.1 mmHg at 25°C and an enthalpy of vaporization of 71.0±3.0 kJ/mol . The flash point is 226.4±27.3 °C .科学研究应用

Multicomponent Reactions (MCRs) and Sustainable Synthesis

5,6-Dibromo-1H-indole-3-carbaldehyde: has found applications in inherently sustainable multicomponent reactions (MCRs). These reactions allow the efficient assembly of complex molecules from simple starting materials. Researchers have explored its use in MCRs from 2014 to 2021. The compound’s versatility in MCRs makes it a valuable building block for constructing pharmaceutically interesting scaffolds .

Curcumin Derivatives: Anti-Proliferative and Anti-Inflammatory Agents

The compound serves as a reactant in the preparation of curcumin derivatives. Curcumin is a natural polyphenol found in turmeric and has demonstrated anti-proliferative and anti-inflammatory properties. By modifying the indole-3-carbaldehyde scaffold, researchers can create novel curcumin analogs with enhanced bioactivity .

Botulinum Neurotoxin Serotype A Protease Inhibitors

Scientists have utilized 5,6-Dibromo-1H-indole-3-carbaldehyde in the synthesis of analogs targeting botulinum neurotoxin serotype A (BoNT/A) protease. BoNT/A is responsible for muscle paralysis in botulism. Developing effective inhibitors is crucial for therapeutic applications. The compound’s role in this context highlights its potential as a pharmacological tool .

β-Amyloid Imaging Probes: Alzheimer’s Disease Research

Researchers have employed the compound in the stereoselective synthesis of dibenzylideneacetone derivatives. These derivatives serve as β-amyloid imaging probes. β-Amyloid plaques are associated with Alzheimer’s disease, and imaging agents help diagnose and monitor disease progression. The indole-3-carbaldehyde scaffold contributes to the development of such diagnostic tools .

作用机制

Target of Action

This compound is a marine-derived natural product found in Smenospongia sp , and it’s known to be a precursor for the synthesis of biologically active structures .

Mode of Action

It’s known that indole derivatives can interact with various biological targets, leading to changes in cellular processes .

属性

IUPAC Name |

5,6-dibromo-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUFUBJNKCIXAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)NC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dibromo-1H-indole-3-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide](/img/structure/B2357255.png)

![3-chloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}propanamide](/img/structure/B2357256.png)

![3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one](/img/structure/B2357259.png)

![3-(2-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2357262.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2357265.png)

![3-(1,3-Benzodioxol-5-yl)-5-(5-{[(4-methylbenzyl)thio]methyl}-2-furyl)-1,2,4-oxadiazole](/img/structure/B2357269.png)